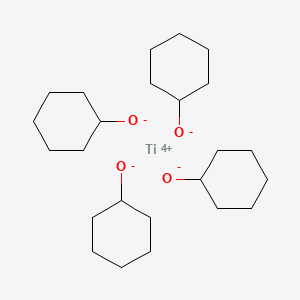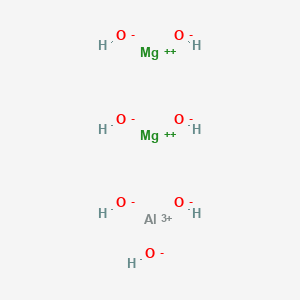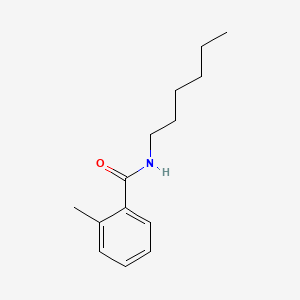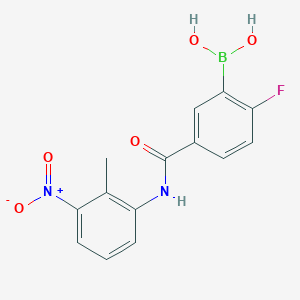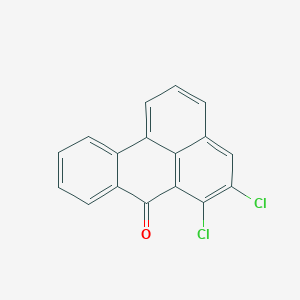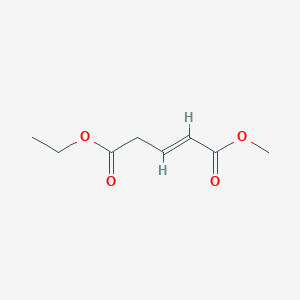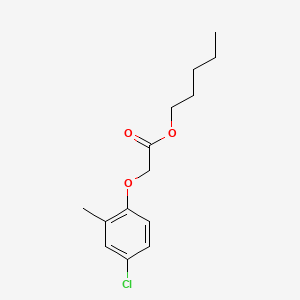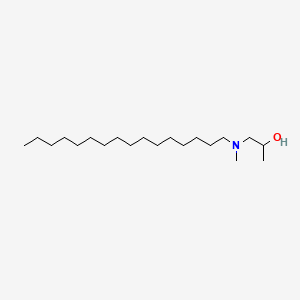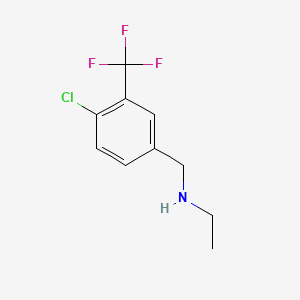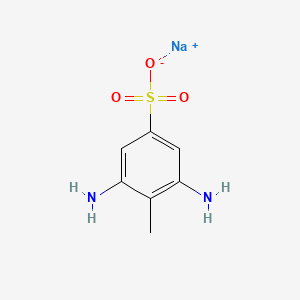
Sodium 2,6-diaminotoluene-4-sulphonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2,6-diaminotoluene-4-sulphonate is a chemical compound with the molecular formula C7H9N2NaO3S and a molecular weight of 224.21 g/mol . . This compound is used in various industrial and research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Sodium 2,6-diaminotoluene-4-sulphonate typically involves the sulfonation of 2,6-diaminotoluene. One common method includes the reaction of 2,6-diaminotoluene with sulfuric acid, followed by neutralization with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound may involve the catalytic ammoniation of 2,6-dichlorotoluene using ammonia as the aminating agent under the effect of a palladium complex catalyst . This method is advantageous as it avoids high-temperature and high-pressure conditions, making it more environmentally friendly and cost-effective .
化学反应分析
Types of Reactions: Sodium 2,6-diaminotoluene-4-sulphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions due to the presence of amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under mild to moderate conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
科学研究应用
Sodium 2,6-diaminotoluene-4-sulphonate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Sodium 2,6-diaminotoluene-4-sulphonate involves its interaction with various molecular targets. It can act as a nucleophile due to the presence of amino groups, allowing it to participate in substitution reactions. Additionally, its sulfonate group can engage in ionic interactions, making it useful in various chemical processes .
相似化合物的比较
- Sodium 2,6-diaminotoluene-3-sulphonate
- 2,6-Diaminotoluene-4-sulfonic acid
- Sodium 2,6-bis[(2,4-diaminophenyl)azo]toluene-4-sulphonate
Uniqueness: Sodium 2,6-diaminotoluene-4-sulphonate is unique due to its specific substitution pattern on the aromatic ring, which imparts distinct chemical reactivity and properties compared to its analogs. This makes it particularly valuable in applications requiring precise chemical behavior .
属性
CAS 编号 |
7336-19-8 |
|---|---|
分子式 |
C7H9N2NaO3S |
分子量 |
224.22 g/mol |
IUPAC 名称 |
sodium;3,5-diamino-4-methylbenzenesulfonate |
InChI |
InChI=1S/C7H10N2O3S.Na/c1-4-6(8)2-5(3-7(4)9)13(10,11)12;/h2-3H,8-9H2,1H3,(H,10,11,12);/q;+1/p-1 |
InChI 键 |
SHIDSGHHUIZANB-UHFFFAOYSA-M |
规范 SMILES |
CC1=C(C=C(C=C1N)S(=O)(=O)[O-])N.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


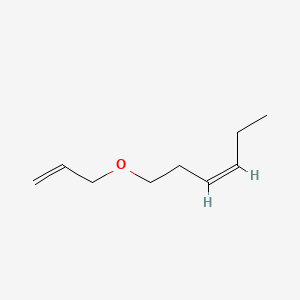

![[(4E,6E,10E)-13,14,20,22-tetrahydroxy-17-methoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12654777.png)

